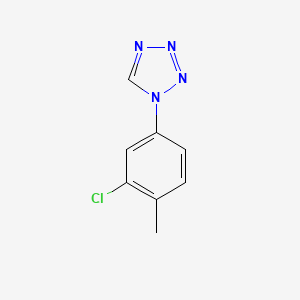

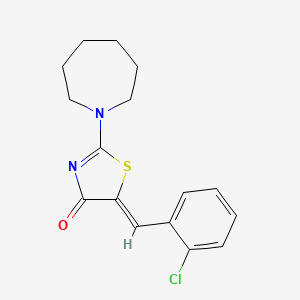

1-(3-chloro-4-methylphenyl)-1H-tetrazole

Overview

Description

1-(3-chloro-4-methylphenyl)-1H-tetrazole, also known as CMPT, is a chemical compound that belongs to the class of tetrazoles. It has been extensively studied for its potential applications in various fields of scientific research, such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, this compound has been shown to inhibit the formation of beta-amyloid plaques by binding to the amyloid precursor protein and preventing its cleavage.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, this compound has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chloro-4-methylphenyl)-1H-tetrazole for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Furthermore, this compound has been extensively studied for its potential applications in various fields of scientific research, which provides a solid foundation for further investigation. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-1H-tetrazole. In medicinal chemistry, further investigation is needed to determine the optimal dosage and administration route for this compound as a potential anti-cancer and Alzheimer's disease agent. Furthermore, the potential toxicity of this compound needs to be further evaluated to determine its safety for human use. In material science, further investigation is needed to determine the potential applications of this compound in the synthesis of metal-organic frameworks. In organic synthesis, further investigation is needed to determine the potential applications of this compound as a reagent for the synthesis of various compounds. Overall, the study of this compound has the potential to contribute to various fields of scientific research, and further investigation is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-1H-tetrazole can be achieved through several methods, including the reaction of 3-chloro-4-methylphenylhydrazine with sodium azide, followed by treatment with acetic anhydride. Another method involves the reaction of 3-chloro-4-methylphenylhydrazine with sodium nitrite and sodium azide, followed by acidification. Both methods result in the formation of this compound as a white crystalline solid.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-1H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. In material science, this compound has been investigated as a potential precursor for the synthesis of metal-organic frameworks, which have applications in gas storage and separation. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including heterocycles and amino acids.

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKKIAZDUPTSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322439 | |

| Record name | 1-(3-chloro-4-methylphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

332377-04-5 | |

| Record name | 1-(3-chloro-4-methylphenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)

![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)

![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)

![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)